

# Preliminary Investigation of Platinum-Lead Nanoparticle Synthesis: A Technical Guide

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## Compound of Interest

Compound Name: Lead;platinum

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This technical guide provides a comprehensive overview of the synthesis of platinum-lead (Pt-Pb) nanoparticles, focusing on the solution-phase co-reduction method. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis workflow and proposed catalytic mechanism. This document is intended to serve as a foundational resource for researchers and professionals interested in the development and application of bimetallic nanoparticles.

## Introduction

Bimetallic nanoparticles have garnered significant interest in various fields, including catalysis and nanomedicine, owing to their unique synergistic properties that often surpass those of their monometallic counterparts. Platinum-lead (Pt-Pb) nanoparticles, in particular, have emerged as highly efficient electrocatalysts, notably for the oxidation of formic acid, a key reaction in direct formic acid fuel cells.[1][2] The enhanced catalytic activity is largely attributed to the electronic interactions between platinum and lead, which can mitigate the poisoning of platinum surfaces by carbon monoxide (CO), a common intermediate in formic acid oxidation.[3][4] This guide focuses on a reproducible solution-phase synthesis method for producing Pt-Pb nanocrystals.

## Experimental Protocols

This section details the experimental procedures for the synthesis of Pt<sub>3</sub>Pb nanocrystals and core-shell Pt<sub>3</sub>Pb-Pt nanoparticles, adapted from established solution-phase methods.[5]

## Synthesis of Pt<sub>3</sub>Pb Nanocrystals

### Materials:

- Platinum(II) acetylacetonate (Pt(acac)<sub>2</sub>)
- Lead(II) acetate (Pb(OAc)<sub>2</sub>)
- Oleylamine
- Oleic acid
- Benzyl ether
- Hexane
- Ethanol

### Procedure:

- In a three-neck flask, dissolve platinum(II) acetylacetonate and lead(II) acetate in a mixture of oleylamine, oleic acid, and benzyl ether.
- Under a nitrogen atmosphere, rapidly heat the solution to 180°C with vigorous stirring.
- Maintain the reaction temperature for a specified duration to allow for the co-reduction of the metal precursors and the formation of Pt<sub>3</sub>Pb nanocrystals.
- After the reaction is complete, cool the solution to room temperature.
- Precipitate the Pt<sub>3</sub>Pb nanocrystals by adding ethanol and centrifuge to collect the product.
- Wash the nanocrystals multiple times with a mixture of hexane and ethanol to remove excess surfactants and unreacted precursors.
- Finally, redisperse the purified Pt<sub>3</sub>Pb nanocrystals in a nonpolar solvent such as hexane for storage and further characterization.

## Synthesis of Core-Shell Pt<sub>3</sub>Pb-Pt Nanoparticles

Procedure:

- Prepare a solution of platinum(II) acetylacetonate in a mixture of oleylamine, oleic acid, and benzyl ether.
- Rapidly heat this solution to 180°C.
- Inject a prepared solution of Pt<sub>3</sub>Pb nanocrystals (synthesized as described in 2.1) in hexane into the hot reaction flask.
- Allow the reaction to proceed to form a platinum shell over the Pt<sub>3</sub>Pb core.
- Follow the same cooling, precipitation, and washing steps as described in section 2.1 to isolate the core-shell Pt<sub>3</sub>Pb-Pt nanoparticles.

## Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of Pt-Pb nanoparticles.

Parameter	Value	Characterization Method
Pt <sub>3</sub> Pb Nanocrystals		
Average Particle Size	~9.5 nm	TEM
Crystal Structure	Ordered L1 <sub>2</sub> phase (AuCu <sub>3</sub> structure)	XRD
PtPb/Pt Nanoplates		
Average Particle Size	Not specified	TEM
Composition	Intermetallic Pt-Pb core with Pt shell	EDX, XPS, XAS

Table 1: Physicochemical Characterization of Pt-Pb Nanoparticles

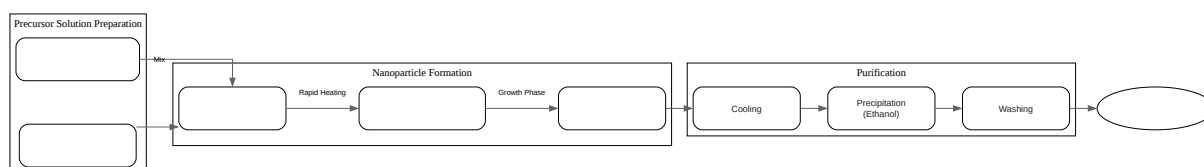
Catalyst	Specific Activity (mA cm <sup>-2</sup> )	Mass Activity (A mg <sub>Pt</sub> <sup>-1</sup> )	Comparison to Commercial Pt/C
PtPb/Pt@sub-SbO <sub>x</sub> NPs	28.7	7.2	151x higher specific activity, 60x higher mass activity
Commercial Pt/C	~0.19	~0.12	Baseline

Table 2: Electrocatalytic Activity for Formic Acid Oxidation[3]

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the solution-phase co-reduction synthesis of Pt-Pb nanoparticles.

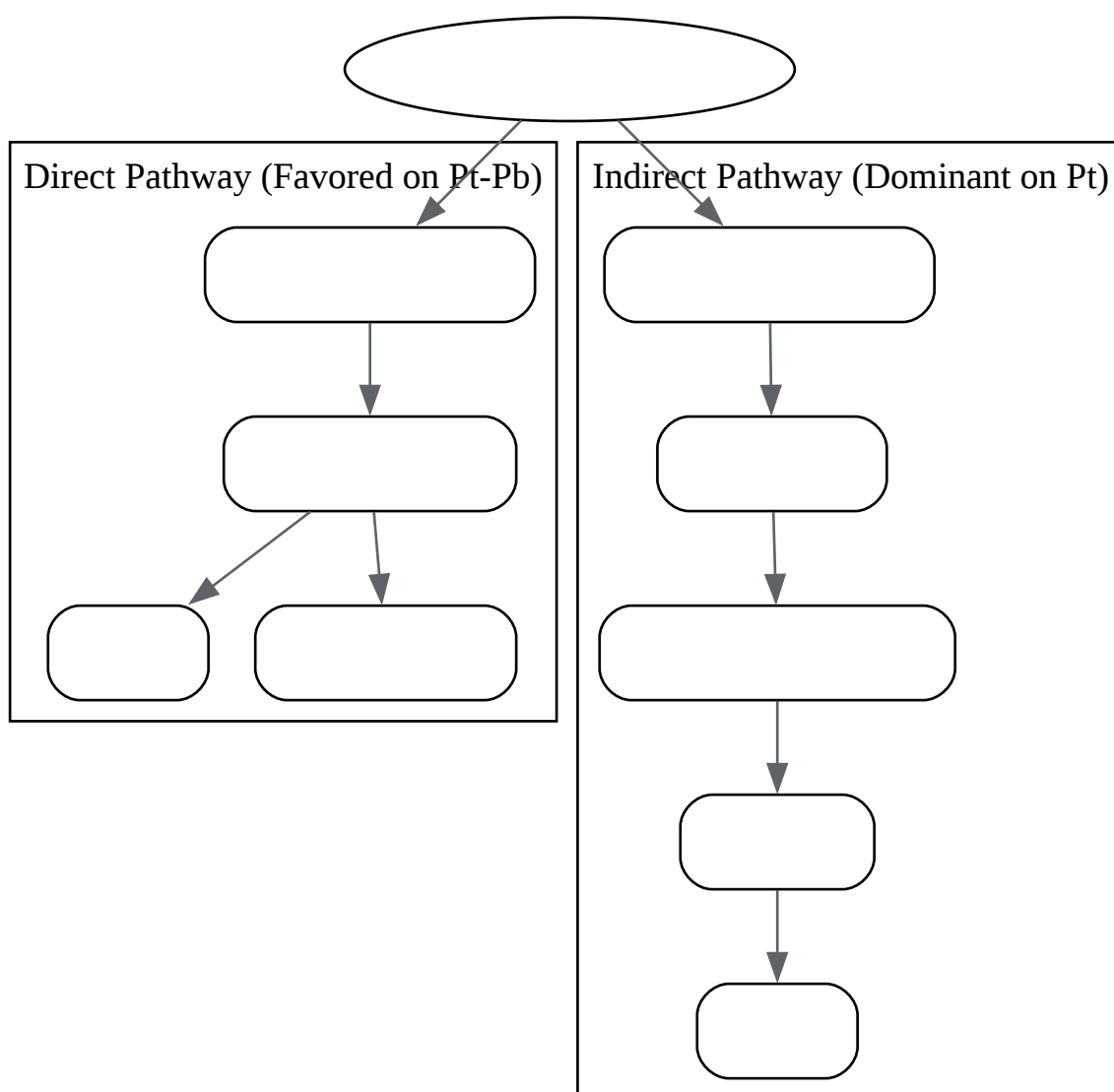


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Caption: Solution-phase synthesis workflow for Pt-Pb nanoparticles.

## Proposed Catalytic Mechanism for Formic Acid Oxidation

The enhanced catalytic activity of Pt-Pb nanoparticles for formic acid oxidation is attributed to a change in the reaction pathway, favoring the direct dehydrogenation route over the indirect route that produces poisoning CO species. The electronic effect of lead modifies the electronic structure of platinum, which is believed to weaken the adsorption of CO and lower the energy barrier for the dehydrogenation of formic acid.



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